molecular formula C22H21ClN2O4S B11128094 N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B11128094
M. Wt: 444.9 g/mol
InChI Key: PXKFJYKBNLDDOK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the phenylsulfamoyl intermediate: This step involves the reaction of a phenylsulfonyl chloride with an amine to form the phenylsulfamoyl group.

    Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction.

    Coupling with the phenoxyacetamide: The final step involves coupling the chlorobenzyl and phenylsulfamoyl intermediates with a phenoxyacetamide derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Investigation of its biological activity and potential therapeutic effects.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfonyl)phenoxy]acetamide: Similar structure but with a sulfonyl group instead of a sulfamoyl group.

    N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylthio)phenoxy]acetamide: Contains a phenylthio group instead of a phenylsulfamoyl group.

Uniqueness

N-(2-chlorobenzyl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylsulfamoyl group, which may impart specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16-13-19(30(27,28)25-18-8-3-2-4-9-18)11-12-21(16)29-15-22(26)24-14-17-7-5-6-10-20(17)23/h2-13,25H,14-15H2,1H3,(H,24,26)

InChI Key

PXKFJYKBNLDDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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